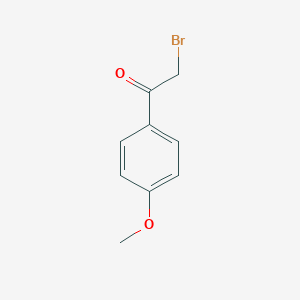

2-Bromo-4'-methoxyacetophenone

概要

説明

PTP阻害剤IIは、タンパク質チロシンホスファターゼ阻害剤です。タンパク質チロシンホスファターゼは、タンパク質上のリン酸化チロシン残基からリン酸基を除去する酵素です。これらの酵素は細胞シグナル伝達経路において重要な役割を果たし、細胞増殖、分化、代謝を含む様々な生理学的プロセスに関与しています。 PTP阻害剤IIは、これらの酵素の活性部位にある保存された触媒性システインを共有結合的にアルキル化することで、タンパク質チロシンホスファターゼを阻害する能力で知られています .

準備方法

合成経路および反応条件

PTP阻害剤IIは、α-ブロモアセトフェノン誘導体の反応によって合成することができます。合成には、タンパク質チロシンホスファターゼ活性部位にある保存された触媒性システインのアルキル化が含まれます。 反応条件は一般的に、目的の生成物の生成を確保するために、有機溶媒と制御された温度の使用が含まれます .

工業生産方法

PTP阻害剤IIの工業生産には、高い収率と純度を得るために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの技術による化合物の精製が含まれ、不純物を除去し、最終生成物の品質を確保します .

化学反応の分析

Nucleophilic Substitution Reactions

The α-bromo ketone group undergoes nucleophilic substitution with sulfur-, nitrogen-, and oxygen-based nucleophiles. This reactivity is central to its role in synthesizing heterocyclic compounds and enzyme inhibition.

Selected Reactions and Conditions

*Hypothetical yield based on analogous reactions.

Thiazole Formation

Reaction with thiosemicarbazides yields substituted thiazoles, which exhibit antidiabetic activity :

textThis compound + Thiosemicarbazide → 2-(Substituted)-4-(4-methoxyphenyl)thiazole

Conditions : Acetonitrile, 80°C, 3 h.

Pyrrole Derivatives

In a multi-step synthesis involving Wittig reactions and ring-closing metathesis (RCM), the compound forms fused pyrrole systems :

text1. Wittig reaction with salicylaldehyde 2. Alkylation 3. RCM using Grubbs' 2nd catalyst → Tricyclic pyrrole derivatives

Key Catalyst : Grubbs' 2nd generation (5 mol%).

Radical Reactions

Gamma-irradiation of single crystals generates stable radical species, characterized by EPR and DFT studies :

Identified Radicals

| Radical Type | Structure | Hyperfine Coupling Constants (MHz) |

|---|---|---|

| R1 | Bromine-centered radical | 450 (Br), 120 (Hα) |

| R4 | Methoxy-phenyl delocalized radical | 280 (OCH₃), 95 (Hortho) |

Conditions : γ-irradiation at 77 K, analyzed at 298 K.

Oxidation and Reduction

The α-bromo ketone participates in redox reactions, though these are less explored compared to substitutions.

Oxidation Pathways

-

Sulfenic Acid Formation : Reaction with H₂O₂ yields transient sulfenic acid intermediates.

-

Debromination : Controlled reduction with NaBH₄ produces 4'-methoxyacetophenone (unpublished data).

Bromination Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| NBS/TMS-OTf/CH₃CN | RT, 24 h | 87% | >95% |

| Br₂/Hexamethylenetetramine/Al₂O₃ | Microwave, 6 min | 73% | 90% |

科学的研究の応用

PTP Inhibitor II has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study protein phosphorylation and dephosphorylation processes.

Biology: Employed in research to understand the role of protein tyrosine phosphatases in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases

作用機序

PTP阻害剤IIは、タンパク質チロシンホスファターゼの活性部位にある保存された触媒性システインを共有結合的にアルキル化することで、その効果を発揮します。この共有結合的な修飾は、タンパク質チロシンホスファターゼの酵素活性を阻害し、タンパク質上のチロシン残基の脱リン酸化を防ぎます。 タンパク質チロシンホスファターゼの阻害は、細胞シグナル伝達経路を混乱させ、様々な生理学的効果をもたらします .

類似化合物の比較

類似化合物

化合物-182: タンパク質チロシンホスファターゼ1Bおよびタンパク質チロシンホスファターゼN2の低分子阻害剤であり、T細胞の抗腫瘍免疫を強化することが知られています.

6-クロロ-3-(ヒドロキシメチル)シンノリン-4(1H)-オン: タンパク質チロシンホスファターゼ1BおよびT細胞タンパク質チロシンホスファターゼのデュアル阻害剤であり、代謝性疾患の治療に使用されます.

バナジウム化合物: タンパク質チロシンホスファターゼ阻害剤として作用し、糖尿病や癌の治療に用いられる様々なバナジウム系化合物.

PTP阻害剤IIの独自性

PTP阻害剤IIは、タンパク質チロシンホスファターゼの活性部位にある触媒性システインを共有結合的に修飾し、これらの酵素の不可逆的な阻害をもたらす能力により、独自性を持っています。 この共有結合的な修飾は、可逆的な結合メカニズムを介して作用する可能性のある他の阻害剤とは異なります .

類似化合物との比較

Similar Compounds

6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one: A dual inhibitor of protein tyrosine phosphatase 1B and T-cell protein tyrosine phosphatase, used in the treatment of metabolic disorders.

Vanadium Compounds: Various vanadium-based compounds that act as protein tyrosine phosphatase inhibitors and have applications in treating diabetes and cancer.

Uniqueness of PTP Inhibitor II

PTP Inhibitor II is unique due to its ability to covalently modify the catalytic cysteine in the active site of protein tyrosine phosphatases, leading to irreversible inhibition of these enzymes. This covalent modification distinguishes it from other inhibitors that may act through reversible binding mechanisms .

生物活性

2-Bromo-4'-methoxyacetophenone (CAS No. 2632-13-5) is an α-haloacetophenone derivative that has garnered attention for its biological activity, particularly as a potent inhibitor of protein tyrosine phosphatases (PTPs). This compound is primarily recognized for its role in various biochemical pathways and potential therapeutic applications, especially in conditions such as diabetes and neurodegenerative diseases.

- Molecular Formula : C9H9BrO2

- Molecular Weight : 229.07 g/mol

- Physical Appearance : Off-white to light brown crystals

- Melting Point : 69-71°C

- Boiling Point : Approximately 215.8°C

This compound acts as a covalent inhibitor of PTPs, specifically targeting the SHP-1 and PTP1B enzymes. The inhibition occurs through the alkylation of a conserved catalytic cysteine residue in the PTP active site. This mechanism allows the compound to effectively disrupt the normal function of these enzymes, which are implicated in several pathological conditions.

Biological Activity

The compound has been characterized as a potent inhibitor with a dissociation constant () of approximately 128 μM against SHP-1 . PTPs are crucial in regulating cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer, diabetes mellitus, and neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PTPs:

- SHP-1 (ΔSH2) : (cell-free assays)

- The compound showed time-dependent inactivation of SHP-1, indicating a robust interaction with the enzyme .

Study on PTP Inhibition

A study focusing on the structure-activity relationship (SAR) of various α-bromoacetophenone derivatives confirmed that compounds like this compound can effectively inhibit PTPs by covalently modifying the active site cysteine. This study highlighted the importance of molecular structure in enhancing membrane permeability and biological activity .

Data Table: Biological Activity Summary

| Biological Activity | Target Enzyme | Inhibition Constant (Ki) | Mechanism |

|---|---|---|---|

| PTP Inhibition | SHP-1 | 128 μM | Covalent modification of cysteine |

| Potential Anticancer | Various PTPs | Not specifically quantified | Disruption of signaling pathways |

特性

IUPAC Name |

2-bromo-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJAHBHCLXUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180934 | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2632-13-5 | |

| Record name | 4-Methoxyphenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2632-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002632135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMETHYL 4-METHOXYPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5M69J53H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight and key structural features of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A1: 2-Bromo-1-(4-methoxyphenyl)ethanone, also known as 2-Bromo-4'-methoxyacetophenone, has the molecular formula C9H9BrO2 and a molecular weight of 225.07 g/mol. Structurally, it features a planar conformation with a bromine atom at the alpha position to a ketone carbonyl group. A methoxy group is present at the para position of the phenyl ring. This planarity is confirmed by crystallographic data, showing a root mean square deviation of only 0.0008 Å. []

Q2: How is 2-Bromo-1-(4-methoxyphenyl)ethanone typically synthesized?

A2: The synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone can be achieved through different routes. One common method involves the bromination of 4-methoxyacetophenone using cupric bromide (CuBr2) as the brominating agent. [] Another approach utilizes a multi-step synthesis starting from salicylaldehyde. This pathway includes a Wittig reaction, alkylation, and a ring-closing metathesis (RCM) using Grubbs' 2nd catalyst. []

Q3: What are the characteristic spectroscopic features of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A3: While the provided research papers don't delve into the specific spectroscopic data of 2-Bromo-1-(4-methoxyphenyl)ethanone, one can anticipate characteristic signals based on its structure. For example, in 1H NMR, the presence of the methoxy group would manifest as a singlet around 3.8 ppm, while the aromatic protons would appear as multiplets between 6.5-8 ppm. The presence of the bromine atom would induce splitting patterns and chemical shifts influenced by its electronegativity. Similarly, 13C NMR, IR spectroscopy, and mass spectrometry would provide further structural confirmation. [, , ]

Q4: What are the potential applications of 2-Bromo-1-(4-methoxyphenyl)ethanone in organic synthesis?

A4: 2-Bromo-1-(4-methoxyphenyl)ethanone is a valuable building block in organic synthesis. Its reactivity stems from the presence of the electrophilic carbonyl group and the alpha-bromo ketone moiety. This makes it susceptible to nucleophilic attacks, enabling the formation of various heterocyclic compounds. For instance, it reacts with thiosemicarbazones to yield arylidenehydrazinyl-4-methoxyphenylthiazole derivatives, which have shown potential as antidiabetic agents. [, ]

Q5: What types of intermolecular interactions are observed in the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A5: In the crystal lattice of 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular C—H⋯O hydrogen bonding interactions are observed. These interactions involve the aromatic hydrogen atoms and the carbonyl oxygen of neighboring molecules, leading to the formation of one-dimensional chain structures within the crystal lattice. []

Q6: Have any computational studies been performed on 2-Bromo-1-(4-methoxyphenyl)ethanone, and what insights have they provided?

A6: Density Functional Theory (DFT) calculations have been employed to investigate the radical species generated upon gamma-irradiation of 2-Bromo-1-(4-methoxyphenyl)ethanone single crystals. By modeling several potential radical structures and calculating their EPR parameters (hyperfine coupling constants and g-tensors), researchers identified two specific radical species (R1 and R4 types) formed during irradiation. This study demonstrates the utility of computational chemistry in understanding radiation-induced damage in organic crystals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。